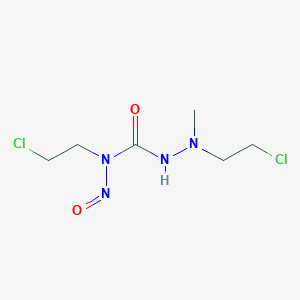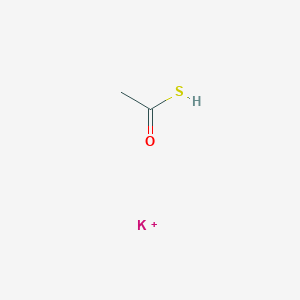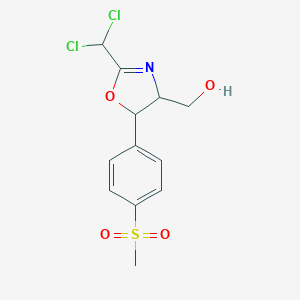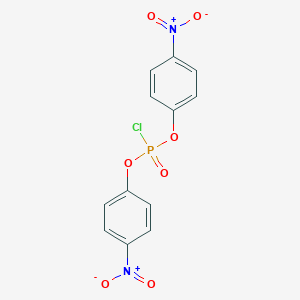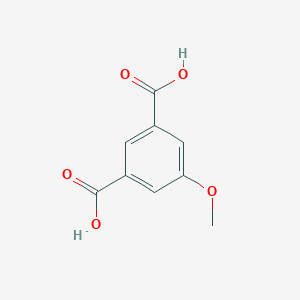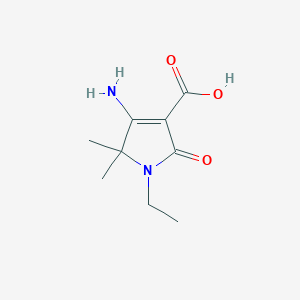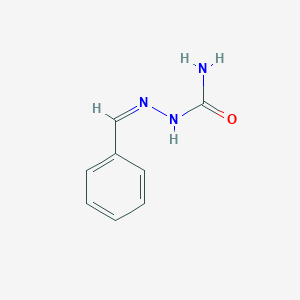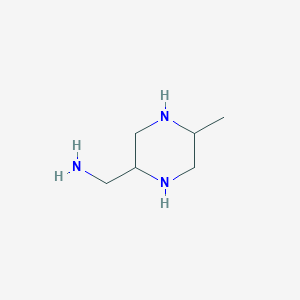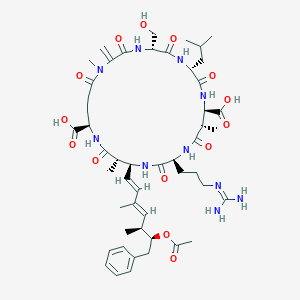![molecular formula C10H12O B140680 Spiro[2.4]hepta-4,6-diene-1-carboxaldehyde, 2,2-dimethyl-, (R)-(9CI) CAS No. 126899-49-8](/img/structure/B140680.png)
Spiro[2.4]hepta-4,6-diene-1-carboxaldehyde, 2,2-dimethyl-, (R)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[2.4]hepta-4,6-diene-1-carboxaldehyde, 2,2-dimethyl-, (R)-(9CI) is a chemical compound that has been of interest to researchers due to its potential as a synthetic intermediate for the production of various organic molecules. This compound is also known as 2,2-dimethyl-spiro[2.4]hepta-4,6-diene-1-carboxaldehyde and has the molecular formula C11H12O.
Wirkmechanismus
The mechanism of action of Spiro[2.4]hepta-4,6-diene-1-carboxaldehyde, 2,2-dimethyl-, (R)-(9CI) is not well understood. However, it is believed to act as a nucleophile in various chemical reactions due to the presence of its aldehyde functional group.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of Spiro[2.4]hepta-4,6-diene-1-carboxaldehyde, 2,2-dimethyl-, (R)-(9CI). However, it is believed to be a non-toxic compound that does not have any significant adverse effects on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Spiro[2.4]hepta-4,6-diene-1-carboxaldehyde, 2,2-dimethyl-, (R)-(9CI) is its ability to act as a versatile intermediate in organic synthesis. This compound is also relatively easy to synthesize and is commercially available. However, its use is limited by its relatively low reactivity and the lack of information on its mechanism of action.
Zukünftige Richtungen
There are several potential future directions for research on Spiro[2.4]hepta-4,6-diene-1-carboxaldehyde, 2,2-dimethyl-, (R)-(9CI). One area of interest is the development of new synthetic methods for the production of this compound and its derivatives. Another potential direction is the study of its potential as a chiral ligand in asymmetric catalysis. Additionally, further research is needed to understand its mechanism of action and potential applications in various fields of organic chemistry.
Synthesemethoden
The synthesis of Spiro[2.4]hepta-4,6-diene-1-carboxaldehyde, 2,2-dimethyl-, (R)-(9CI) can be achieved through several methods. One of the most commonly used methods involves the reaction of 2,3-dimethyl-1,3-butadiene with carbon monoxide in the presence of a palladium catalyst. This reaction produces an intermediate compound, which is then oxidized to Spiro[2.4]hepta-4,6-diene-1-carboxaldehyde, 2,2-dimethyl-, (R)-(9CI).
Wissenschaftliche Forschungsanwendungen
Spiro[2.4]hepta-4,6-diene-1-carboxaldehyde, 2,2-dimethyl-, (R)-(9CI) has been used in various scientific research applications. One of the most significant applications is in the field of organic synthesis, where it has been used as a key intermediate in the production of various organic molecules. This compound has also been studied for its potential as a chiral ligand in asymmetric catalysis.
Eigenschaften
CAS-Nummer |
126899-49-8 |
|---|---|
Produktname |
Spiro[2.4]hepta-4,6-diene-1-carboxaldehyde, 2,2-dimethyl-, (R)-(9CI) |
Molekularformel |
C10H12O |
Molekulargewicht |
148.2 g/mol |
IUPAC-Name |
(1R)-2,2-dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde |
InChI |
InChI=1S/C10H12O/c1-9(2)8(7-11)10(9)5-3-4-6-10/h3-8H,1-2H3/t8-/m1/s1 |
InChI-Schlüssel |
XGUXYUDIXSMQFN-MRVPVSSYSA-N |
Isomerische SMILES |
CC1([C@H](C12C=CC=C2)C=O)C |
SMILES |
CC1(C(C12C=CC=C2)C=O)C |
Kanonische SMILES |
CC1(C(C12C=CC=C2)C=O)C |
Synonyme |
Spiro[2.4]hepta-4,6-diene-1-carboxaldehyde, 2,2-dimethyl-, (R)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



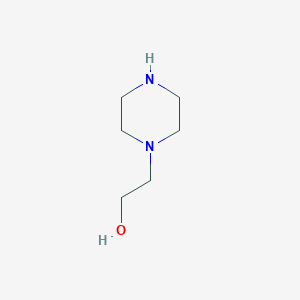
![N-(furo[3,2-c]pyridin-2-ylmethyl)acetamide](/img/structure/B140598.png)
